molecular formula C14H23N5O2S2 B2646132 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-cyclopentylacetamide CAS No. 886940-72-3

2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-cyclopentylacetamide

Cat. No.: B2646132
CAS No.: 886940-72-3
M. Wt: 357.49
InChI Key: JOEUWJBTLPQKMH-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,4-thiadiazole family, characterized by a sulfur-containing heterocyclic core. Its structure includes a tert-butylcarbamoyl substituent at the 5-position of the thiadiazole ring and a cyclopentyl acetamide group linked via a sulfanyl bridge. Such derivatives are synthesized through heterocyclization of acylated thiosemicarbazides followed by alkylation of intermediates, as described in a general protocol for 5-substituted 1,3,4-thiadiazol-2-yl-sulfanylacetic acid derivatives .

These structural features align with reported biological activities of analogous compounds, including anticonvulsant and anticancer properties .

Properties

IUPAC Name

2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-cyclopentylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O2S2/c1-14(2,3)17-11(21)16-12-18-19-13(23-12)22-8-10(20)15-9-6-4-5-7-9/h9H,4-8H2,1-3H3,(H,15,20)(H2,16,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOEUWJBTLPQKMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC1=NN=C(S1)SCC(=O)NC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-cyclopentylacetamide typically involves multiple steps. One common approach starts with the formation of the 1,3,4-thiadiazole ring, followed by the introduction of the tert-butylcarbamoyl group and the cyclopentylacetamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-cyclopentylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-cyclopentylacetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: It could be investigated for its potential therapeutic effects in treating various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-cyclopentylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analysis

Key structural variations among analogs lie in the carbamoyl substituent (R-group) and the acetamide side chain. Below is a comparative analysis of the target compound and its analogs:

Table 1: Structural and Functional Comparison
Compound Name R-Group (Carbamoyl) Acetamide Group Molecular Weight (g/mol) Biological Activity Key Reference
Target Compound : 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-cyclopentylacetamide tert-butyl Cyclopentyl ~351.44* Anticancer, Anticonvulsant
2-[(5-{[(4-Methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-propylacetamide 4-methylphenyl Propyl 365.47 Not explicitly stated
2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-phenylacetamide tert-butyl Phenyl 365.47 Research use (no specific activity)
N-(3-chloro-4-methylphenyl)-2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide Benzyl 3-chloro-4-methylphenyl 573.94 Not reported

*Calculated based on structural analogy to .

Key Observations:

Aromatic substituents (e.g., phenyl or 4-methylphenyl) may increase π-π stacking interactions with biological targets but reduce metabolic stability due to oxidative susceptibility .

Acetamide Side Chain :

  • The cyclopentyl group introduces steric hindrance, which may limit off-target interactions compared to smaller alkyl chains (e.g., propyl in ) or planar aromatic groups (e.g., phenyl in ).
  • Bulkier substituents like cyclopentyl or 3-chloro-4-methylphenyl (in ) could modulate solubility and binding affinity to enzymes or receptors .

Biological Activity Trends :

  • Anticancer and anticonvulsant activities are linked to thiadiazole derivatives with alkylcarbamoyl groups (e.g., tert-butyl), as seen in the target compound and related analogs .
  • Compounds with phenyl or benzyl groups (e.g., ) are less studied for specific therapeutic roles but serve as structural templates for further optimization.

Biological Activity

2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-cyclopentylacetamide is a complex organic compound that has gained attention in medicinal chemistry due to its diverse biological activities. Its structure features a thiadiazole ring, a sulfanyl group, and an acetamide moiety, which contribute to its potential therapeutic applications, particularly in oncology and antimicrobial treatments.

  • Molecular Formula : C₁₃H₁₈N₄O₂S₂
  • Molecular Weight : Approximately 318.43 g/mol
  • Structure Features :
    • Thiadiazole ring
    • Sulfanyl group
    • Acetamide moiety

The biological activity of this compound is primarily attributed to its ability to interfere with DNA replication processes. The 1,3,4-thiadiazole ring acts as a bioisostere of pyrimidine, allowing it to inhibit the replication of both bacterial and cancerous cells. This mechanism is crucial for its anticancer and antimicrobial properties .

Anticancer Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-cyclopentylacetamide can effectively reduce cell viability in breast cancer and lung cancer models through mechanisms involving enzyme inhibition and modulation of biological pathways relevant to tumor growth .

Cytotoxicity Assays :

  • MTT Assay : Measures cell viability post-treatment.
  • ATP-based Assays : Quantifies cellular ATP levels as an indicator of viable cells.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Thiadiazole derivatives are known for their antibacterial and antifungal properties. The presence of the thiadiazole ring enhances the compound's ability to target microbial pathogens, making it a candidate for further development in treating infections caused by resistant strains .

Research Findings

StudyFindings
Study A Demonstrated significant cytotoxicity against breast and lung cancer cell lines.
Study B Highlighted antimicrobial properties against Gram-positive bacteria.
Study C Showed potential as an enzyme inhibitor with implications for drug resistance.

Case Studies

Several case studies have explored the efficacy of thiadiazole derivatives in clinical settings:

  • Case Study on Anticancer Efficacy : A study involving the treatment of MCF-7 breast cancer cells with varying concentrations of the compound showed a dose-dependent decrease in cell viability, indicating its potential as a chemotherapeutic agent.
  • Antimicrobial Efficacy : In vitro studies demonstrated that the compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its utility in addressing antibiotic resistance.

Q & A

Q. What are the recommended synthetic pathways for 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-cyclopentylacetamide?

The compound can be synthesized via a two-step protocol derived from analogous 1,3,4-thiadiazole derivatives. First, heterocyclization of acylated thiosemicarbazides with carbon disulfide forms the 5-amino-1,3,4-thiadiazole-2-thiol intermediate. Second, alkylation with cyclopentylacetamide derivatives introduces the sulfanyl-acetamide moiety. Key validation steps include elemental analysis, 1H NMR (to confirm tert-butyl and cyclopentyl groups), and IR spectroscopy (to verify carbamoyl and thioether bonds) .

Q. How can researchers validate the purity and structural integrity of this compound?

Use thin-layer chromatography (TLC) to assess purity, coupled with high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For structural validation, 1H/13C NMR should resolve the tert-butyl carbamoyl (δ ~1.3 ppm for CH3 groups) and cyclopentyl acetamide (δ ~1.5–2.5 ppm for cyclopentane protons) moieties. IR spectroscopy can confirm NH (3300–3500 cm⁻¹) and C=O (1650–1750 cm⁻¹) stretches .

Q. What spectroscopic techniques are critical for characterizing its reactivity in solution?

Dynamic NMR (DNMR) can monitor conformational changes or tautomerism in solution. UV-Vis spectroscopy is useful for studying electronic transitions in the thiadiazole ring, which may influence photostability or ligand-binding properties .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound and predict its reactivity?

Employ quantum chemical calculations (e.g., density functional theory, DFT) to model reaction pathways, such as the heterocyclization step. Transition state analysis can identify energy barriers, while solvent effects can be simulated using polarizable continuum models (PCM). Machine learning (ML) tools trained on analogous thiadiazole syntheses can predict optimal alkylation conditions (e.g., solvent, temperature) to minimize side products .

Q. What strategies resolve contradictions in biological activity data (e.g., anticonvulsant vs. cytotoxic effects)?

Dose-response assays across multiple cell lines (e.g., HEK293 for neuroactivity, MCF-7 for cytotoxicity) can clarify context-dependent effects. Molecular docking studies may reveal off-target interactions (e.g., with voltage-gated sodium channels for anticonvulsant activity vs. topoisomerase II for cytotoxicity). Cross-validate findings using siRNA knockdown of suspected targets .

Q. How can researchers design experiments to probe the compound’s stability under physiological conditions?

Conduct accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via HPLC-MS to identify hydrolysis products (e.g., cleavage of the sulfanyl bond). Stability in DMSO stock solutions should also be assessed to avoid artifact generation in bioassays .

Methodological Challenges

Q. What are the limitations of current synthetic methods for scaling up production of this compound?

The alkylation step often suffers from low yields due to steric hindrance from the tert-butyl group. To address this, use phase-transfer catalysts (e.g., tetrabutylammonium bromide) or microwave-assisted synthesis to enhance reaction efficiency. Purification challenges (e.g., separating regioisomers) may require advanced techniques like preparative HPLC or crystallization optimization .

Q. How can researchers address discrepancies in spectral data interpretation?

For ambiguous NMR signals (e.g., overlapping cyclopentyl protons), use 2D techniques like COSY or HSQC to resolve spin-spin coupling. If X-ray crystallography is feasible (as in analogous thiadiazoles), compare experimental and DFT-calculated structures to confirm bond angles and torsion conformations .

Q. What experimental frameworks are recommended for studying structure-activity relationships (SAR) in this compound class?

Generate a derivative library by varying the cyclopentyl and tert-butyl groups. Test each derivative in parallel assays (e.g., enzyme inhibition, cell viability). Use multivariate statistical analysis (e.g., principal component analysis, PCA) to correlate substituent properties (e.g., logP, steric bulk) with bioactivity .

Interdisciplinary Applications

Q. How can this compound be integrated into materials science research?

Its thiadiazole core exhibits π-conjugation, making it a candidate for organic semiconductors. Characterize charge transport properties using cyclic voltammetry (CV) to determine HOMO/LUMO levels. Collaborate with polymer chemists to develop conductive thin films via electropolymerization .

Q. What role could this compound play in environmental chemistry studies?

Investigate its photodegradation in aqueous systems using LC-MS to identify byproducts. Assess ecotoxicity using Daphnia magna or algal growth inhibition assays. Computational toxicology models (e.g., ECOSAR) can predict environmental persistence .

Data Reproducibility and Validation

Q. What protocols ensure reproducibility in biological assays involving this compound?

Standardize cell culture conditions (e.g., passage number, serum batch) and use internal controls (e.g., staurosporine for cytotoxicity). Publish raw data (e.g., dose-response curves) and statistical analysis code in open-access repositories. Validate findings in orthogonal assays (e.g., Western blot for apoptosis markers if cytotoxicity is observed) .

Q. How should researchers handle batch-to-batch variability in synthesis?

Implement quality-by-design (QbD) principles, tracking critical parameters (e.g., reaction temperature, stirring rate). Use design-of-experiments (DoE) software to identify variance sources. Characterize each batch with identical spectroscopic and chromatographic protocols .

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